1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3/c8-5-4-6(2-1-3-6)7(9,10)11/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPUHUCMAJXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring substituted with a chloroethyl and trifluoromethyl group. Its chemical structure can be represented as follows:
- IUPAC Name : 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
- CAS Number : 2168451-24-7
Synthesis
The synthesis of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane typically involves the following steps:
- Formation of Cyclobutane : Cyclobutane can be synthesized through the cyclization of suitable precursors under controlled conditions.
- Substitution Reactions : Introduction of the chloroethyl and trifluoromethyl groups can be achieved through electrophilic substitution reactions.
Anticancer Properties
Research has indicated that 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the induction of apoptosis in cancer cells through DNA alkylation .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes. This action is similar to that observed with other alkylating agents .
Study 1: Antitumor Efficacy
In a controlled study involving mice models, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane was administered at varying doses. The results showed a dose-dependent reduction in tumor size, with significant effects observed at higher concentrations. Histological analysis revealed increased apoptosis in tumor tissues compared to controls .
| Dose (mg/kg) | Tumor Size Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 25 | 15 |
| 20 | 50 | 35 |
| 40 | 75 | 60 |
Study 2: Cytotoxicity Assessment
A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development .
Safety and Toxicology
While promising, the safety profile of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane requires thorough investigation. Preliminary toxicity studies indicate moderate toxicity levels, necessitating caution in dosing regimens during therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Alkylating Activity: Chloroethyl-Containing Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU):
- Mechanism: Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair enzymes (e.g., DNA nucleotidyltransferase) and causes strand breaks .
- Key Data:
Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:
Solubility and Distribution: Role of Trifluoromethyl Groups
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine ():
- Properties: Melting point 84–85.5°C; lipophilicity enhanced by the trifluoromethyl group.
- Relevance: High octanol/water distribution coefficients (log P) improve membrane permeability, a critical factor in drug design .
- Structure: Contains a trifluoromethyl group on a benzene ring.
- Impact: Increased resistance to metabolic degradation due to the electron-withdrawing CF₃ group .
Comparison with 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane:
- The trifluoromethyl group likely increases lipophilicity, similar to Flucythrinate, but the cyclobutane ring may reduce solubility compared to aromatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
